Synthesis Efficiency: 92% Isolated Yield in Direct Bromination vs. 73% Yield for Parent Compound Production
The synthesis of 3-Bromo-4-(dimethylamino)benzaldehyde via direct bromination of 4-(dimethylamino)benzaldehyde using pyridinium tribromide achieves an isolated yield of 92% (14.06 g from 10.0 g starting material) . In contrast, the production of the parent compound 4-(dimethylamino)benzaldehyde (DMAB) using conventional synthetic methods is limited to a maximum yield of 73% [1]. This 19 percentage-point yield advantage translates to superior atom economy and reduced raw material cost per batch.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 92% |
| Comparator Or Baseline | 4-(Dimethylamino)benzaldehyde (DMAB): 73% maximum yield |
| Quantified Difference | +19 percentage points (26% relative improvement) |
| Conditions | Target: bromination with pyridinium tribromide in DCM, room temperature, overnight; Comparator: conventional aminobenzaldehyde production process |
Why This Matters
Higher synthetic yield directly reduces per-gram procurement cost and improves supply chain reliability for scale-up applications.
- [1] Justia Patents. Process for preparation of aminobenzaldehydes and aminobenzylketones. Patent disclosure. View Source
